Potassium magnesium sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

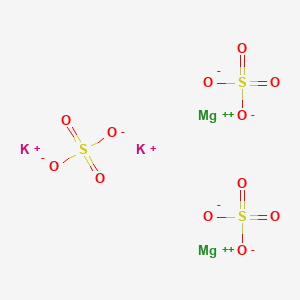

Potassium magnesium sulfate, also known as langbeinite, is a naturally occurring mineral that is commonly used in agriculture as a fertilizer. It is a source of potassium, magnesium, and sulfur, which are essential nutrients for plant growth. Potassium magnesium sulfate is also used in various industrial applications, such as in the production of glass, ceramics, and detergents. In recent years, there has been increasing interest in the scientific research applications of potassium magnesium sulfate due to its unique properties and potential benefits.

Wirkmechanismus

The mechanism of action of potassium magnesium sulfate is not fully understood, but it is believed to function as a source of essential nutrients for plant growth. Potassium is important for regulating water balance and promoting root growth, while magnesium is involved in chlorophyll synthesis and enzyme activation. Sulfur is also important for plant growth, as it is a component of amino acids and proteins.

Biochemische Und Physiologische Effekte

Potassium magnesium sulfate has been shown to have various biochemical and physiological effects on plants. Studies have demonstrated that it can improve plant growth and yield, increase nutrient uptake, and enhance stress tolerance. In addition, potassium magnesium sulfate has been shown to have beneficial effects on soil properties, such as improving soil structure and increasing microbial activity.

Vorteile Und Einschränkungen Für Laborexperimente

Potassium magnesium sulfate has several advantages for use in lab experiments. It is readily available and affordable, making it an attractive option for researchers. It is also relatively easy to handle and store. However, there are some limitations to its use. For example, it may not be suitable for certain types of experiments, such as those that require a specific nutrient composition or pH level. In addition, the effects of potassium magnesium sulfate may be influenced by other factors, such as soil type and environmental conditions.

Zukünftige Richtungen

There are several potential future directions for research on potassium magnesium sulfate. One area of interest is the development of new methods for synthesizing and processing the mineral. Researchers may also investigate its potential use in new industrial applications, such as in the production of advanced materials. In addition, there is a need for further research on the effects of potassium magnesium sulfate on plant and soil health, as well as its potential for use in sustainable agriculture practices.

Synthesemethoden

Potassium magnesium sulfate is typically extracted from natural deposits of Potassium magnesium sulfate ore. The ore is processed to remove impurities and then heated to produce potassium magnesium sulfate crystals. The crystals are then purified and processed into various forms, such as granules or powder, for use in agriculture and industry.

Wissenschaftliche Forschungsanwendungen

Potassium magnesium sulfate has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential use as a fertilizer for various crops, including corn, soybeans, and wheat. Studies have also explored its effects on soil properties, such as pH and nutrient availability. In addition, potassium magnesium sulfate has been studied for its potential use in industrial applications, such as in the production of ceramic materials.

Eigenschaften

CAS-Nummer |

17855-14-0 |

|---|---|

Produktname |

Potassium magnesium sulfate |

Molekularformel |

K2Mg2O12S3 |

Molekulargewicht |

415 g/mol |

IUPAC-Name |

dimagnesium;dipotassium;trisulfate |

InChI |

InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |

InChI-Schlüssel |

WZISDKTXHMETKG-UHFFFAOYSA-H |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |

Kanonische SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |

Andere CAS-Nummern |

17855-14-0 13826-56-7 |

Synonyme |

magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)